molecular formula C13H22O2 B1648470 2-Cyclohexylpropan-2-yl methacrylate CAS No. 186585-56-8

2-Cyclohexylpropan-2-yl methacrylate

Cat. No.: B1648470
CAS No.: 186585-56-8
M. Wt: 210.31 g/mol
InChI Key: OMPLGTOUDZNCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylpropan-2-yl Methacrylate (stabilized with Phenothiazine) is a specially formulated chemical used in the biomedical space. It acts as a monomer for the production of functional polymers useful for drug delivery systems and helps in the controlled release of various drugs .


Molecular Structure Analysis

The molecular formula of this compound is C13H22O2, and its molecular weight is 210.32 . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C. It has a flash point of 104°C and a specific gravity of 0.96 at 20/20°C .

Scientific Research Applications

Thermal Behavior and Polymerization

  • The thermal behavior and degradation of polymers derived from methacrylates, including those related to 2-Cyclohexylpropan-2-yl methacrylate, have been extensively studied. For example, polymethacrylates with a 1,3-dioxolane ring demonstrate significant degradation to monomers upon heating, indicating potential for recyclability and applications in thermally responsive materials (Ilter et al., 2002).

Nitroxide Mediated Polymerization

  • The role of alkoxyamines, such as those derived from this compound, in controlling the polymerization of methacrylates and styrene by nitroxide mediated polymerization (NMP) highlights their importance in producing polymers with desired properties (Simula et al., 2019). This controlled polymerization technique is essential for the synthesis of polymers with specific molecular weights and architectures.

Suspension Polymerization

  • Suspension polymerization techniques have been enhanced using this compound derivatives for the synthesis of poly(methacrylic) resins. This method allows for controlled molecular weight and complex macromolecular architectures, expanding the utility of methacrylic polymers in various applications (Ballard et al., 2017).

Cyclopolymerization

  • The controlled cyclopolymerization of bis-methacrylate monomers through quantitative ring formation demonstrates the utility of cyclohexane derivatives in creating polymers with unique structures and potentially novel properties (Ochiai et al., 2008).

Catalysis

  • Modified glycidyl methacrylate polymers, utilizing cyclohexyl derivatives, have been applied as catalysts in the Suzuki–Miyaura cross-coupling reaction, showcasing their potential in facilitating chemical transformations (Trzeciak et al., 2008).

Safety and Hazards

Consumer exposure to methacrylate monomers from finished products made with methacrylate-based polymers is typically very low, and both oral and dermal exposures under normal use are considered to be negligible . In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Properties

IUPAC Name

2-cyclohexylpropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPLGTOUDZNCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C)(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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